![molecular formula C15H32O7 B12588305 Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) CAS No. 874190-22-4](/img/structure/B12588305.png)
Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) is an organic compound known for its unique chemical structure and properties. It is also referred to as 3-(2-ethylhexyloxy)propane-1,2-diol. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used as a solvent and surfactant, offering thickening, moisturizing, and lubricating effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol typically involves the oxidation of propane in the presence of oxygen under high temperature and pressure conditions. The reaction can be summarized as follows: [ \text{C}_3\text{H}_8 + \text{O}_2 \rightarrow \text{C}_3\text{H}_8\text{O}_3 ]
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Typical nucleophiles include halides (Cl⁻, Br⁻) and hydroxides (OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Utilized in pharmaceutical formulations for its moisturizing and stabilizing properties.
Industry: Applied in the production of cosmetics, personal care products, and industrial lubricants
作用機序
The mechanism of action of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol involves its interaction with molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. It also exhibits antimicrobial properties, inhibiting the growth of microorganisms by disrupting their cell membranes .
類似化合物との比較
Similar Compounds
3-(2-ethylhexyloxy)propane-1,2-diol: A similar compound with comparable properties and applications.
2-ethylhexyl acetate: Another related compound used as a solvent and in the production of various industrial products
Uniqueness
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol stands out due to its unique combination of properties, including its effectiveness as a surfactant, solvent, and antimicrobial agent. Its versatility makes it valuable in a wide range of applications, from industrial to pharmaceutical uses .
特性
CAS番号 |
874190-22-4 |
|---|---|
分子式 |
C15H32O7 |
分子量 |
324.41 g/mol |
IUPAC名 |
acetic acid;3-(2-ethylhexoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H24O3.2C2H4O2/c1-3-5-6-10(4-2)8-14-9-11(13)7-12;2*1-2(3)4/h10-13H,3-9H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
HVGUIXDDRHDKPW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCC(CO)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)

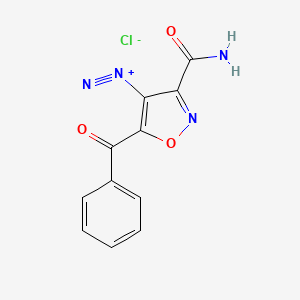

![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
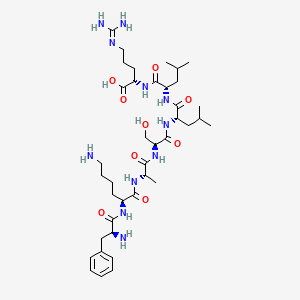
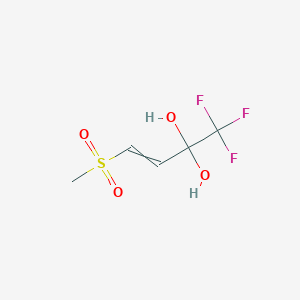
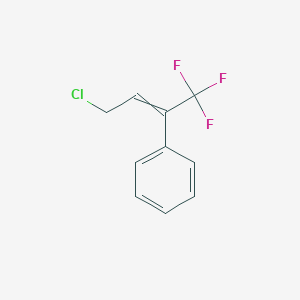
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)

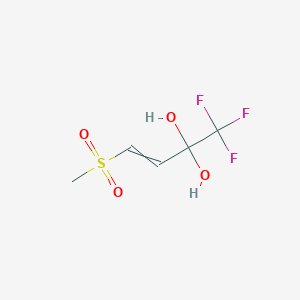
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
